Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate
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Overview
Description
Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate is a chemical compound with the molecular formula C16H21NO2 and a molecular weight of 259.35 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole alkaloids containing azabicyclo[331]nonane architecture, play a crucial role as anticancer, antimalarial, anti-inflammatory, antiamebic, antileishmanial, antituberculosis, and antiarrhythmic drug candidates .
Mode of Action
It is known that similar compounds, such as 9-azabicyclo[331]nonane N-oxyl (ABNO), efficiently catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds .
Biochemical Pathways
It is known that similar compounds, such as 9-azabicyclo[331]nonane N-oxyl (ABNO), are part of a catalytic system useful for the aerobic oxidation of all categories of alcohols .
Result of Action
It is known that similar compounds, such as indole alkaloids containing azabicyclo[331]nonane architecture, have shown potential as anticancer, antimalarial, anti-inflammatory, antiamebic, antileishmanial, antituberculosis, and antiarrhythmic drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the reaction of 9-azabicyclo[3.3.1]nonane with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction results in amine derivatives .
Scientific Research Applications
Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A stable nitroxyl radical used as a catalyst in oxidation reactions.
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: A related compound with similar structural features but different functional groups.
Uniqueness
Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its versatility as a scaffold makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-16(19-12-13-6-2-1-3-7-13)17-14-8-4-9-15(17)11-5-10-14/h1-3,6-7,14-15H,4-5,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDABMMGNMSRJDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC(C1)N2C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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